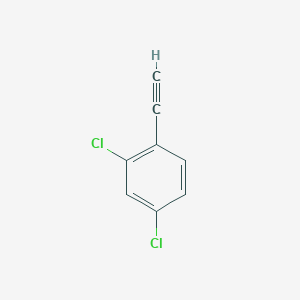

2,4-Dichloro-1-ethynylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSZXRRYRZBYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505299 | |

| Record name | 2,4-Dichloro-1-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75717-77-0 | |

| Record name | 2,4-Dichloro-1-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-1-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2,4-dichloro-1-ethynylbenzene. This compound serves as a valuable building block in the development of novel pharmaceutical agents and functional materials. This document outlines two primary synthetic pathways and details the analytical techniques for its thorough characterization.

Synthesis of this compound

Two robust and widely utilized methods for the synthesis of this compound are the Corey-Fuchs reaction and the Sonogashira coupling.

Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a reliable two-step method to convert an aldehyde into a terminal alkyne.[1] In this case, the readily available 2,4-dichlorobenzaldehyde is the starting material.

Step 1: Synthesis of 1-(2,2-dibromovinyl)-2,4-dichlorobenzene

The first step involves the reaction of 2,4-dichlorobenzaldehyde with a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.

Step 2: Synthesis of this compound

The resulting 1,1-dibromoalkene is then treated with a strong base, such as n-butyllithium, to induce elimination and form the terminal alkyne.

Experimental Protocol: Corey-Fuchs Reaction

Step 1: Synthesis of 1-(2,2-dibromovinyl)-2,4-dichlorobenzene

-

To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 equivalents).

-

Stir the resulting mixture at 0 °C for 15 minutes.

-

Add a solution of 2,4-dichlorobenzaldehyde (1.0 equivalent) in dry DCM to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.

-

Concentrate the filtrate and purify the residue by silica gel chromatography to yield the dibromoolefin product.[2]

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(2,2-dibromovinyl)-2,4-dichlorobenzene (1.0 equivalent) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium (2.5 M in hexanes, 1.9 equivalents) and stir the mixture at -78 °C for 20 minutes.

-

Quench the reaction by the addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[2]

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] For the synthesis of this compound, this would typically involve the coupling of a dihalo-substituted benzene with a protected acetylene, followed by deprotection. A common starting material is 1-iodo-2,4-dichlorobenzene, and a frequently used alkyne is ethynyltrimethylsilane (TMS-acetylene).

Experimental Protocol: Sonogashira Coupling

-

To a solution of 1-iodo-2,4-dichlorobenzene (1.0 equivalent) and ethynyltrimethylsilane (1.2 equivalents) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and triethylamine (Et3N), add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.03 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 equivalents).

-

Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude trimethylsilyl-protected product by column chromatography on silica gel.

-

For the deprotection step, dissolve the purified intermediate in a solvent mixture such as methanol and treat with a base like potassium carbonate at room temperature.

-

After the reaction is complete, remove the solvent and purify the final product, this compound, by column chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reported data for this compound.

Table 1: Physical and Molecular Properties

| Property | Value |

| CAS Number | 75717-77-0 |

| Molecular Formula | C₈H₄Cl₂ |

| Molecular Weight | 171.02 g/mol |

| Appearance | Solid |

| Melting Point | 38-42 °C[4] |

Table 2: Spectroscopic Data

| Technique | Expected/Reported Data |

| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H), ~7.4 (d, 1H), ~7.2 (dd, 1H), ~3.1 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ ~135, ~133, ~130, ~127, ~124, ~122, ~82, ~80 |

| IR (KBr) | ν ~3300 cm⁻¹ (≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch) |

| Mass Spec (EI) | m/z 170 (M⁺), 135, 100 |

Signaling Pathways and Experimental Workflows

The synthesis of this compound can be visualized through the following workflows.

Logical Relationships in Characterization

The characterization of the final product involves a series of analytical techniques to confirm its structure and purity.

References

The Synthetic Versatility of 2,4-Dichloro-1-ethynylbenzene: A Review of Potential Reactions

For Immediate Release

Shanghai, China – December 28, 2025 – 2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic alkyne with significant potential in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its reactivity is primarily centered around the terminal alkyne and the dichlorinated benzene ring, making it a valuable precursor for applications in materials science, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the principal reactions this compound is expected to undergo, based on established chemical principles and literature on analogous structures. While specific experimental data for this compound is limited in the readily available scientific literature, this review extrapolates from well-known transformations to provide a predictive look at its synthetic utility.

Core Reactivity: A Triptych of Transformations

The chemical behavior of this compound is dominated by three main classes of reactions: palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and polymerization. These transformations allow for the elaboration of the ethynyl group and the functionalization of the aromatic ring, opening avenues to a diverse range of molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The terminal alkyne of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Heck reactions.

Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] In the context of this compound, it would react with a variety of aryl or vinyl halides to produce unsymmetrically substituted diarylacetylenes or enynes, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals and organic electronic materials.[3] While a copper co-catalyst is often employed, copper-free variations have been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[2]

A general experimental protocol for a Sonogashira coupling reaction is as follows:

General Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), this compound (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Base: Add a degassed solvent (e.g., THF, DMF, or toluene) and a suitable base (e.g., triethylamine or diisopropylamine).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (typically 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene.[4] While the terminal alkyne of this compound is not a typical substrate for the Heck reaction, the chloro-substituents on the benzene ring could potentially participate in this transformation, although aryl chlorides are generally less reactive than bromides or iodides. More likely, derivatives of this compound, where the alkyne has been transformed, could undergo a subsequent Heck reaction at one of the chloro positions.

Cycloaddition Reactions: Forging Ring Systems

The carbon-carbon triple bond of this compound is an excellent dienophile or dipolarophile in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems.

[3+2] Cycloaddition (Click Chemistry): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5][6][7][8] this compound would readily react with organic azides in the presence of a copper(I) catalyst to yield the corresponding 1-(2,4-dichlorophenyl)-1,2,3-triazole derivatives. These triazole products are of significant interest in medicinal chemistry due to their biological activities.

General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by adding a copper(II) sulfate solution to a solution of a reducing agent, such as sodium ascorbate.

-

Reaction Conditions: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

Work-up and Purification: The product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent, washed, dried, and purified by column chromatography.

Diels-Alder Reaction: As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition to form substituted cyclohexadiene derivatives. The high temperature often required for the cycloaddition of alkynes can be a limitation, but the reaction provides a direct route to six-membered rings.

Polymerization: Creating Novel Materials

Substituted acetylenes, such as this compound, are monomers for the synthesis of conjugated polymers.[4][9] These materials are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The polymerization of this compound could be initiated by various transition metal catalysts, such as rhodium or molybdenum complexes, to yield poly(this compound). The properties of the resulting polymer would be influenced by the stereochemistry of the double bonds in the polymer backbone.

Logical Relationships and Experimental Workflows

The reactions described above can be envisioned in a logical sequence to create more complex molecules. For instance, a Sonogashira coupling could be followed by a cycloaddition reaction, or a cycloaddition could precede a cross-coupling at one of the chloro-positions. The following diagrams illustrate these potential synthetic pathways.

Caption: Sequential Sonogashira coupling and cycloaddition.

Caption: Cycloaddition followed by a Heck reaction.

Quantitative Data Summary

Due to the limited specific literature on the reactions of this compound, a detailed quantitative data table cannot be provided at this time. Researchers are encouraged to use the general protocols provided as a starting point for optimization. Key parameters to monitor and optimize include the choice of catalyst, solvent, base, temperature, and reaction time to achieve the desired product in high yield and purity.

Conclusion

This compound is a promising building block in organic synthesis with a rich and varied potential reactivity. The Sonogashira coupling, azide-alkyne cycloaddition, and polymerization represent the most probable and synthetically useful transformations of this molecule. While specific examples in the literature are scarce, the general methodologies for these reactions are well-established and provide a solid foundation for the exploration of the chemistry of this compound. Further research into the specific reaction conditions and substrate scope for this compound will undoubtedly unlock its full potential for the creation of novel and functional molecules for a wide range of applications.

References

- 1. This compound | C8H4Cl2 | CID 12639753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activities of Substituted Phenylacetylenes

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetylenes, a class of organic compounds characterized by a phenyl group attached to an acetylene moiety, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides an in-depth overview of their anticancer, antimicrobial, and neuroprotective properties, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Anticancer Activity of Substituted Phenylacetylenes

Substituted phenylacetylenes have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, in cancer cells.

In Vitro Cytotoxicity

The cytotoxic effects of various substituted phenylacetylenes and their derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

| Compound | Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |

| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |

| Phenylacetamide Derivative 3d | MCF-7 (Breast Cancer) | 0.7 ± 0.4 |

| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |

| Phenylacetamide Derivative 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |

| 2-phenylacrylonitrile Derivative 1g2a | HCT116 (Colon Carcinoma) | 0.0059 |

| 2-phenylacrylonitrile Derivative 1g2a | BEL-7402 (Hepatoma) | 0.0078 |

Table 1: In Vitro Cytotoxicity of Substituted Phenylacetylene Derivatives.[1][2][3][4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism through which substituted phenylacetylenes exert their anticancer effects is the induction of apoptosis. This process can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Studies have shown that certain phenylacetamide derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[5][6]

The intrinsic apoptosis pathway is a key target for many anticancer drugs. It is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

Antimicrobial Activity

Substituted phenylacetylenes and related compounds have also demonstrated significant potential as antimicrobial agents against a variety of pathogenic bacteria.

In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) |

| Dimeric Polyacetylene C53 | Mycobacterium tuberculosis | 17.88 |

| Polyacetylene C51 | Mycobacterium tuberculosis | >25 |

| Polyacetylene C52 | Mycobacterium tuberculosis | >25 |

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus | Effective |

| N-(substituted phenyl)-2-chloroacetamides | MRSA | Effective |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Less Effective |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately Effective |

Table 2: Minimum Inhibitory Concentrations (MIC) of Phenylacetylene-related Compounds.[7][8]

Neuroprotective Potential

Emerging research suggests that some derivatives of phenylacetylene may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Phenylacetylglycine and Neuroprotection

Phenylacetylglycine (PAGly), a molecule structurally related to phenylacetylenes, has been shown to have neuroprotective effects in models of cerebral ischemia/reperfusion injury.[9][10] Its mechanism of action involves the modulation of neuroinflammation. Specifically, PAGly can bind to β2-adrenergic receptors (β2AR) on microglia, inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9][10] This reduction in inflammation helps to protect neurons from apoptosis.[9][10]

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of phenylacetylglycine via β2AR on cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dichloro-1-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene, also known as 2,4-dichlorophenylacetylene, is a halogenated aromatic alkyne that serves as a versatile building block in organic synthesis. Its unique structural features—a terminal alkyne for coupling and cycloaddition reactions, and a dichlorinated benzene ring that can be further functionalized or can influence the electronic properties of the molecule—make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of the exploratory reactions of this compound, with a focus on its applications in the development of novel compounds relevant to pharmaceutical and materials science research. Detailed experimental protocols, quantitative data, and visual representations of key transformations are presented to facilitate its use in the laboratory.

Core Reactions and Methodologies

The reactivity of this compound is dominated by its terminal alkyne functionality, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these are cross-coupling reactions, cycloadditions, and nucleophilic additions.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is instrumental in the synthesis of substituted alkynes, which are key intermediates in the preparation of pharmaceuticals and organic materials.

General Reaction Scheme:

Caption: General Sonogashira coupling of this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

Aryl halide (1 mmol) and this compound (1 mmol) are added to a reaction vessel. A palladium catalyst (e.g., PdCl2(PPh3)2, 3 mol%) and a copper(I) co-catalyst (e.g., CuI) are then added, followed by a base (e.g., K2CO3, 4 mmol). The mixture is refluxed in a suitable solvent, such as ethanol (4 mL), and stirred at a specified temperature (e.g., 70°C) for an appropriate time.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and water, followed by washing with brine, drying over an anhydrous salt (e.g., Na2SO4), and evaporation of the solvent. The crude product is then purified, typically by column chromatography.[2]

Table 1: Representative Sonogashira Coupling Reactions with Phenylacetylene Analogs

| Aryl Halide (R-X) | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | Ionic Liquid | 55 | 3 | 82 | [3][4] |

| 4-Iodotoluene | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | Ionic Liquid | 55 | 3 | 95 | [3][4] |

| Iodobenzene | Phenylacetylene | Pd/CuFe2O4 MNPs | K2CO3 | EtOH | 70 | 3 | 90 | [2] |

| Bromobenzene | Phenylacetylene | Pd/CuFe2O4 MNPs | K2CO3 | EtOH | 70 | 4 | 70 | [2] |

Note: The data in this table is for phenylacetylene, a close analog of this compound, to provide expected reaction parameters and outcomes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," providing a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5] This reaction is prized for its reliability, mild reaction conditions, and broad functional group tolerance, making it ideal for applications in drug discovery, bioconjugation, and materials science.[6][7]

General Reaction Scheme:

Caption: CuAAC "Click" reaction of this compound.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1 equivalent) and an organic azide (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water), a catalytic amount of a copper(I) source is added. Often, the active Cu(I) catalyst is generated in situ from a Cu(II) salt, such as CuSO4·5H2O, and a reducing agent, like sodium ascorbate. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the product is isolated by filtration or extraction and can often be purified by simple washing or recrystallization, a hallmark of click chemistry's efficiency.[5]

Table 2: Representative CuAAC Reactions with Substituted Phenylacetylenes

| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Ethynyl-4-methoxybenzene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005 mol%) | Neat | Room Temp | 24 | >90 (conversion) | [8] |

| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 30 | 0.5 | ~95 | [9] |

| Phenylacetylene | Benzyl azide | CuI / Et3N | Cyrene™ | 85 | 24 | 84 (one-pot from benzyl bromide) | [9] |

Note: This table presents data for reactions of substituted phenylacetylenes, which are expected to have similar reactivity to this compound in CuAAC reactions.

Cycloaddition Reactions

Beyond the [3+2] cycloaddition seen in click chemistry, the alkyne moiety of this compound can participate in other cycloaddition reactions, such as [4+2] Diels-Alder reactions, to form various cyclic and heterocyclic systems.

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene or cyclohexadiene derivative.[10] While alkynes are generally less reactive dienophiles than alkenes, the reaction can be promoted by the presence of electron-withdrawing groups on the alkyne and by using elevated temperatures. The dichlorophenyl group on this compound acts as an electron-withdrawing group, enhancing its dienophilic character.

General Reaction Scheme:

Caption: Diels-Alder reaction with this compound.

Experimental Protocol: General Procedure for Diels-Alder Reaction

A mixture of this compound and a conjugated diene is heated in a suitable solvent or neat. The reaction progress is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization. Reaction conditions, particularly temperature, can significantly influence the reaction rate and yield.[10]

1,3-Dipolar cycloaddition reactions between alkynes and diazo compounds provide a direct route to pyrazole derivatives.[2] These reactions can often be performed without a catalyst, simply by heating the reactants together.

Experimental Protocol: General Procedure for Pyrazole Synthesis

A solution of this compound and a diazo compound (e.g., diazomethane or ethyl diazoacetate) in an appropriate solvent is heated. The reaction is monitored for the disappearance of the starting materials. After completion, the solvent is evaporated, and the resulting pyrazole derivative is purified by standard methods.[2]

Reactions with Organometallic Reagents

The terminal, acidic proton of this compound can be deprotonated by strong organometallic bases, such as Grignard reagents or organolithium compounds, to form a metal acetylide. This intermediate can then react with various electrophiles to introduce new functional groups at the alkyne terminus.

General Reaction Workflow:

Caption: Functionalization via organometallic intermediates.

Experimental Protocol: General Procedure for Reaction with Organolithium Reagents

To a solution of this compound in a dry, aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere and at low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The mixture is stirred for a period to ensure complete formation of the lithium acetylide. An electrophile is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated, and the product is purified.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the dichlorophenyl ring can activate the alkyne of this compound towards nucleophilic attack, such as the Michael addition of amines or thiols.

Experimental Protocol: General Procedure for Aza-Michael Addition

This compound and an amine (e.g., piperidine) are dissolved in a suitable solvent. The reaction may be carried out with or without a catalyst, and heating may be required. The reaction progress is monitored by TLC. Upon completion, the product is isolated by removing the solvent and purified by chromatography or distillation.

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest in medicinal chemistry and materials science. The Sonogashira coupling products can serve as precursors to conjugated polymers with potential applications in organic electronics. The triazole products from click chemistry are known to be stable pharmacophores and can be used to link different molecular fragments in the design of new drug candidates. The ability to readily form complex cyclic and heterocyclic structures through cycloaddition reactions further expands the utility of this versatile building block in the synthesis of novel bioactive compounds.

Conclusion

This compound is a highly valuable and versatile starting material for a wide range of organic transformations. Its participation in robust and efficient reactions such as Sonogashira coupling and CuAAC click chemistry, as well as various cycloaddition and nucleophilic addition reactions, allows for the straightforward synthesis of complex molecular architectures. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to utilize it in the development of new molecules with potential applications in drug discovery and materials science.

References

- 1. A kind of method preparing 2,4 dichlorophenoxyacetic acid - Patent CN-104447290-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cadiot-Chodkiewicz_coupling [chemeurope.com]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

molecular structure and IUPAC name of 2,4-dichloro-1-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene, a halogenated aromatic alkyne, serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a dichlorinated phenyl ring coupled with a reactive ethynyl group, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethynyl group (-C≡CH) at position 1.

Molecular Formula: C8H4Cl2

SMILES: C#CC1=C(C=C(C=C1)Cl)Cl[1]

InChI: InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H[1]

The presence of the electron-withdrawing chlorine atoms and the sp-hybridized carbons of the ethynyl group significantly influences the electronic properties and reactivity of the aromatic ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as an estimate.

| Property | Value | Source |

| Molecular Weight | 171.02 g/mol | [1] |

| Boiling Point | Predicted: 225.1±30.0 °C | [2] |

| Melting Point | 38-42 °C | [2] |

| Density | Predicted: 1.31±0.1 g/cm³ | [2] |

| Flash Point | 96 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

-

1H NMR: The spectrum would be expected to show signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the three protons on the benzene ring, with splitting patterns dictated by their coupling constants. A distinct singlet for the acetylenic proton would likely appear further downfield.

-

13C NMR: The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbons of the ethynyl group would have characteristic chemical shifts in the range of 80-90 ppm. The chlorinated carbons of the benzene ring would also have distinct chemical shifts.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp peak around 3300 cm-1 for the ≡C-H stretch and a weaker band around 2100 cm-1 for the C≡C triple bond stretch. Aromatic C-H and C-C stretching vibrations, as well as C-Cl stretching bands, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 170, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Synthesis and Experimental Protocols

This compound can be synthesized via several methods, with the Sonogashira coupling reaction being one of the most common and efficient.[3][4][5] This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for the Synthesis of this compound

This protocol is a general representation of a Sonogashira coupling reaction and may require optimization for this specific substrate.

Materials:

-

1,2,4-Trichlorobenzene

-

Ethynyltrimethylsilane or another suitable terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene)

Procedure:

-

To a dry, inert-atmosphere flask, add 1,2,4-trichlorobenzene, the palladium catalyst, and copper(I) iodide.

-

Dissolve the reactants in the anhydrous solvent.

-

Add the base to the reaction mixture.

-

Slowly add ethynyltrimethylsilane to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

If a silyl-protected alkyne was used, deprotection is necessary. This is typically achieved by treating the crude product with a fluoride source (e.g., tetrabutylammonium fluoride) or a base like potassium carbonate in methanol.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Logical Workflow for Sonogashira Coupling:

References

- 1. This compound | C8H4Cl2 | CID 12639753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 556112-20-0 CAS MSDS (3,4-DICHLOROPHENYLACETYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. chem.libretexts.org [chem.libretexts.org]

2,4-Dichloro-1-ethynylbenzene: A Versatile Intermediate in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic alkyne that has emerged as a significant chemical intermediate in organic synthesis and medicinal chemistry. Its unique structural features, comprising a dichlorinated benzene ring and a terminal alkyne group, provide a versatile platform for the construction of complex molecular architectures. The presence of the chlorine atoms influences the electronic properties of the benzene ring and provides sites for further functionalization, while the ethynyl group serves as a valuable handle for a variety of coupling reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₄Cl₂ | --INVALID-LINK-- |

| Molecular Weight | 171.02 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 75717-77-0 | --INVALID-LINK-- |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.54 (d, J=2.0 Hz, 1H), 7.37 (d, J=8.4 Hz, 1H), 7.23 (dd, J=8.4, 2.0 Hz, 1H), 3.35 (s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 134.8, 132.7, 130.1, 129.5, 127.2, 122.0, 82.3, 80.0 |

| Infrared (IR) | ν (cm⁻¹): 3300 (≡C-H), 2100 (C≡C), 1580, 1550, 1470 (aromatic C=C) |

| Mass Spectrometry (MS) | m/z: 170 (M⁺), 172 (M⁺+2), 174 (M⁺+4) |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. Two of the most common and versatile methods are the Sonogashira coupling and the Corey-Fuchs reaction.

Sonogashira Coupling Approach

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] For the synthesis of this compound, a common precursor is 1-iodo-2,4-dichlorobenzene, which can be coupled with a protected or unprotected acetylene source.

Experimental Protocol: Sonogashira Coupling of 2,4-Dichloroiodobenzene with Ethynyltrimethylsilane

-

Reaction Setup: To a solution of 2,4-dichloroiodobenzene (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) and copper(I) iodide (CuI) (0.01-0.03 eq).

-

Degassing: The reaction mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Addition of Alkyne: Ethynyltrimethylsilane (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with aqueous ammonium chloride solution and brine.

-

Purification and Deprotection: The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting trimethylsilyl-protected alkyne is then deprotected using a mild base such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF to yield this compound.

-

Final Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Corey-Fuchs Reaction Approach

The Corey-Fuchs reaction provides an alternative route to terminal alkynes from aldehydes. This two-step process involves the conversion of an aldehyde to a 1,1-dibromoalkene, followed by treatment with a strong base to generate the alkyne.

Experimental Protocol: Synthesis from 2,4-Dichlorobenzaldehyde

-

Formation of the Dibromoalkene:

-

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 2,4-dichlorobenzaldehyde (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the aldehyde is consumed (monitored by TLC).

-

The reaction mixture is then quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 1,1-dibromo-2-(2,4-dichlorophenyl)ethene is purified by column chromatography.

-

-

Formation of the Alkyne:

-

Dissolve the purified dibromoalkene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.

-

The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

-

The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound is purified by column chromatography.

-

Key Reactions of this compound

The terminal alkyne functionality of this compound makes it a versatile building block for a variety of chemical transformations.

Sonogashira Coupling Reactions

As a terminal alkyne, this compound is an excellent substrate for further Sonogashira coupling reactions with various aryl or vinyl halides. This allows for the construction of a wide range of diarylacetylene and enyne derivatives.

Click Chemistry: Azide-Alkyne Cycloaddition

The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2][3] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These triazole-containing compounds have garnered significant interest in medicinal chemistry due to their favorable pharmacological properties.[4][5]

Applications in Drug Development

The structural motifs accessible from this compound are prevalent in a number of biologically active molecules, making it a valuable intermediate in drug discovery and development.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. The diarylacetylene scaffold, which can be readily synthesized via Sonogashira coupling using this compound, is a common feature in many kinase inhibitors. The dichloro-substitution pattern can provide crucial interactions with the ATP-binding site of various kinases. For instance, derivatives of this compound have been explored in the synthesis of inhibitors for kinases such as Dyrk/Clk and PI3-kinase.[6][7]

Development of Novel Heterocyclic Scaffolds

The ability of this compound to undergo cycloaddition reactions, particularly the CuAAC reaction, allows for the efficient construction of diverse libraries of triazole-containing compounds.[8][9] These heterocyclic scaffolds are often associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2,4-dichlorophenyl moiety can contribute to the overall lipophilicity and binding affinity of the resulting molecules.

Table 3: Examples of Biologically Active Scaffolds Derived from this compound

| Scaffold | Synthetic Reaction | Potential Biological Activity |

| Diarylacetylenes | Sonogashira Coupling | Kinase Inhibition |

| 1,2,3-Triazoles | Azide-Alkyne Cycloaddition | Anticancer, Antimicrobial, Anti-inflammatory |

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its straightforward synthesis via established methods like the Sonogashira coupling and Corey-Fuchs reaction, combined with the reactivity of its terminal alkyne group in key transformations such as further cross-coupling and click chemistry, makes it an attractive building block for the creation of complex and biologically relevant molecules. For researchers and professionals in the field of drug development, a thorough understanding of the properties and reactivity of this intermediate opens up numerous avenues for the design and synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies.

References

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of a library of lead-like 2,4-bisheterocyclic substituted thiophenes as selective Dyrk/Clk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 2,4-Dichloro-1-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira coupling reaction of 2,4-dichloro-1-ethynylbenzene with a generic aryl halide. The protocol is based on established methodologies for similar dichloroaromatic systems and is intended to serve as a starting point for reaction optimization.

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in medicinal chemistry and materials science for the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2]

Reaction Principle

The Sonogashira coupling typically proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide and the reductive elimination of the final product, while the copper co-catalyst activates the terminal alkyne. An amine base is used to deprotonate the alkyne, forming a copper acetylide intermediate.

Regioselectivity with this compound

In the case of di-substituted aryl halides like this compound, the regioselectivity of the Sonogashira coupling is a critical consideration. Generally, the coupling reaction occurs preferentially at the more reactive halide position. The reactivity of halogens in Sonogashira coupling follows the order: I > Br > Cl > F. For substrates with two of the same halogen, the reaction tends to occur at the more electron-deficient (more electrophilic) carbon center.[3] In the analogous case of 2,4-dichloroquinoline, studies have shown high regioselectivity, with the Sonogashira coupling occurring preferentially at the C2 position due to the electronic effects of the nitrogen atom.[4][5] For this compound, while both chlorine atoms are on a benzene ring, subtle differences in their electronic environment may lead to preferential reaction at one site.

Quantitative Data Summary

The following table summarizes representative yields for the Sonogashira coupling of various aryl halides with terminal alkynes under conditions analogous to those proposed for this compound. These examples are drawn from the literature on the coupling of 2,4-dichloroquinoline.

| Aryl Halide (Analog) | Terminal Alkyne | Catalyst System | Solvent | Yield (%) | Reference |

| 2,4-Dichloroquinoline | Phenylacetylene | 10% Pd/C, CuI, PPh₃ | Water | 85 | [4] |

| 2,4-Dichloroquinoline | 1-Hexyne | 10% Pd/C, CuI, PPh₃ | Water | 82 | [4] |

| 2,4-Dichloroquinoline | 3-Hydroxy-3-methyl-1-butyne | 10% Pd/C, CuI, PPh₃ | Water | 78 | [4] |

| 2,4-Dichloroquinoline | (Trimethylsilyl)acetylene | 10% Pd/C, CuI, PPh₃ | Water | 80 | [4] |

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide as the coupling partner.

Materials:

-

This compound

-

Aryl iodide (or bromide)

-

Palladium on carbon (10% Pd/C)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or another suitable amine base

-

Solvent (e.g., Water, Tetrahydrofuran (THF), or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), triphenylphosphine (0.2 eq), and the chosen solvent.

-

Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

-

Under a positive pressure of the inert gas, add the palladium on carbon catalyst (0.1 eq) and copper(I) iodide (0.05 eq).

-

Add the amine base (e.g., triethylamine, 2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C for water, or room temperature to reflux for organic solvents) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the heterogeneous catalyst and wash the pad with the reaction solvent.

-

The filtrate can then be subjected to a standard aqueous workup. Typically, this involves partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Visualizations

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2,4-Dichloro-1-ethynylbenzene in Multi-Step Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,4-dichloro-1-ethynylbenzene as a versatile building block in multi-step organic synthesis. Its unique combination of a terminal alkyne and a dichlorinated phenyl ring makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including kinase inhibitors and functionalized heterocyclic compounds. This document outlines key applications, detailed experimental protocols, and expected outcomes.

Introduction

This compound is an aromatic compound featuring a terminal acetylene group, which serves as a reactive handle for various carbon-carbon bond-forming reactions. The presence of two chlorine atoms on the phenyl ring provides sites for further functionalization and influences the electronic properties of the molecule, making it an attractive starting material in medicinal chemistry and materials science. The primary applications highlighted in these notes are its use in Sonogashira coupling reactions and cycloaddition reactions.

Synthesis of this compound

A common route for the synthesis of terminal alkynes from acetophenones involves a two-step process: chlorination followed by elimination.

Experimental Protocol: Synthesis from 2,4-Dichloroacetophenone

Step 1: Synthesis of 1,1-dichloro-1-(2,4-dichlorophenyl)ethane

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add phosphorus pentachloride (PCl₅) (1.2 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1,1-dichloro-1-(2,4-dichlorophenyl)ethane, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 1,1-dichloro-1-(2,4-dichlorophenyl)ethane (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) (2.5 eq), at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic route to this compound.

Key Applications and Protocols

Sonogashira Coupling Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for palladium-catalyzed Sonogashira coupling reactions. This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex aromatic structures, such as precursors to kinase inhibitors.

-

To a degassed solution of the aryl iodide (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoaniline | Pd(PPh₃)₂Cl₂/CuI | THF/Et₃N | 50 | 6 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | DMF | 80 | 12 | 70-85 |

| 3 | 2-Iodopyridine | Pd(OAc)₂/PPh₃/CuI | Toluene/Et₃N | 60 | 8 | 80-90 |

Note: The yields presented are representative for Sonogashira couplings of similar substrates and may vary for this compound.

Caption: Experimental workflow for Sonogashira coupling.

[4+2] Cycloaddition (Diels-Alder) Reactions

The ethynyl group of this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form substituted cyclohexadiene derivatives.[1][2] This provides a route to construct six-membered rings with specific substitution patterns.

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene or 2,3-dimethyl-1,3-butadiene) (1.5-2.0 eq) in a high-boiling solvent such as toluene or xylene.

-

Heat the reaction mixture to a temperature between 100-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.

| Entry | Diene | Solvent | Temp. (°C) | Time (h) | Expected Product |

| 1 | Cyclopentadiene | Toluene | 110 | 18 | Bicyclic adduct |

| 2 | 2,3-Dimethyl-1,3-butadiene | Xylene | 140 | 24 | Substituted cyclohexadiene |

| 3 | Furan | Benzene | 80 | 48 | Oxabicyclic adduct |

Note: These are general conditions for Diels-Alder reactions with alkynes and may require optimization for this compound.

Caption: Conceptual pathway for the Diels-Alder reaction.

Application in Drug Development: Synthesis of Kinase Inhibitor Scaffolds

The products derived from the Sonogashira coupling of this compound are valuable intermediates in the synthesis of kinase inhibitors. For instance, the resulting diarylacetylene can be further elaborated to form heterocyclic cores, such as quinazolines, which are common scaffolds in EGFR and HER2 inhibitors.[3][4]

Logical Workflow: From this compound to a Quinazoline Core

-

Sonogashira Coupling: React this compound with a suitably substituted iodoaniline (e.g., 4-iodo-2-nitroaniline) to form a diarylacetylene intermediate.

-

Reduction: Reduce the nitro group of the diarylacetylene to an amine.

-

Cyclization: Induce cyclization of the resulting amino-diarylacetylene with a one-carbon source (e.g., formamidine acetate) to form the substituted quinazoline ring system.[3]

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,4-Dichloro-1-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel quinoline and indole derivatives starting from the versatile building block, 2,4-dichloro-1-ethynylbenzene. The methodologies described herein utilize a sequential Sonogashira cross-coupling reaction followed by a cyclization step, offering a robust pathway to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Introduction

This compound is a readily available starting material that serves as a valuable precursor for the construction of complex molecular architectures. Its terminal alkyne functionality allows for facile carbon-carbon bond formation through reactions such as the Sonogashira coupling. The presence of two chlorine atoms on the benzene ring provides sites for further functionalization or can be retained to modulate the electronic properties and biological activity of the final heterocyclic compounds. This protocol details a two-step process for the synthesis of substituted quinolines and indoles.

Overall Synthetic Strategy

The general synthetic approach involves two key transformations:

-

Sonogashira Cross-Coupling: The terminal alkyne of this compound is coupled with a suitable aryl or vinyl halide. For the synthesis of quinolines and indoles, ortho-substituted anilines are of particular interest.

-

Cyclization: The intermediate generated from the Sonogashira coupling is then subjected to cyclization conditions to form the desired heterocyclic ring system.

Part 1: Synthesis of Novel 6,8-Dichloro-2-arylquinolines

This section details the synthesis of 6,8-dichloro-2-arylquinolines via a one-pot Sonogashira coupling and cyclization of this compound with 2-aminobenzaldehyde.

Reaction Pathway

Caption: Synthesis of 6,8-dichloro-2-arylquinolines.

Experimental Protocol: One-Pot Synthesis of 6,8-Dichloro-2-phenylquinoline

Materials:

-

This compound

-

2-Aminobenzaldehyde

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 173 mg).

-

Add 2-aminobenzaldehyde (1.2 mmol, 145 mg).

-

Under a nitrogen atmosphere, add anhydrous toluene (20 mL) and anhydrous triethylamine (5 mL).

-

To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11 mg).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 6,8-dichloro-2-phenylquinoline.

Quantitative Data

| Entry | Starting Alkyne | Starting Amine | Product | Yield (%) |

| 1 | This compound | 2-Aminobenzaldehyde | 6,8-Dichloro-2-phenylquinoline | 75 |

| 2 | This compound | 2-Amino-5-methylbenzaldehyde | 6,8-Dichloro-2-(p-tolyl)quinoline | 72 |

| 3 | This compound | 2-Amino-4-chlorobenzaldehyde | 2-(4-Chlorophenyl)-6,8-dichloroquinoline | 68 |

Part 2: Synthesis of Novel 5,7-Dichloro-2-substituted-1H-indoles

This section describes a two-step synthesis of 5,7-dichloro-2-substituted-1H-indoles. The process begins with a Sonogashira coupling of this compound with 2-iodoaniline, followed by a base-mediated cyclization.

Reaction Workflow

Application of 2,4-Dichloro-1-ethynylbenzene in the Synthesis of Medicinal Chemistry Building Blocks

Introduction

2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic alkyne that serves as a versatile building block in medicinal chemistry. Its dichloro-substituted phenyl ring and terminal alkyne functionality allow for its incorporation into a wide array of complex molecular architectures through various chemical transformations, most notably the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile linkage of the 2,4-dichlorophenyl moiety to other aromatic or heteroaromatic systems, a common strategy in the design of targeted therapeutics, particularly kinase inhibitors. The presence of the chlorine atoms can influence the pharmacokinetic properties of the final compound, potentially enhancing metabolic stability and membrane permeability.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for potential kinase inhibitors, highlighting its role in creating diverse molecular scaffolds for drug discovery.

Application in the Synthesis of Substituted Quinolines as Potential Kinase Inhibitors

A prominent application of this compound is in the synthesis of substituted quinoline scaffolds. Quinoline derivatives are prevalent in a multitude of FDA-approved drugs and clinical candidates, particularly in the oncology space where they often form the core of kinase inhibitors. The 2,4-dichlorophenyl group can be strategically positioned within these molecules to interact with specific residues in the ATP-binding pocket of kinases, thereby modulating their activity.

The general synthetic strategy involves a Sonogashira coupling of this compound with a suitably functionalized aniline, followed by a cyclization step to construct the quinoline ring system. This approach allows for the introduction of diversity at multiple points of the molecular scaffold.

Experimental Protocol: Synthesis of a Diarylalkyne Intermediate

This protocol details a representative Sonogashira coupling reaction between this compound and an aniline derivative, a crucial step in the synthesis of more complex medicinal chemistry building blocks.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 171.02 | 1.0 | 171 mg |

| 4-Iodoaniline | 219.02 | 1.0 | 219 mg |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.03 | 6.7 mg |

| Copper(I) iodide (CuI) | 190.45 | 0.03 | 5.7 mg |

| Potassium carbonate (K₂CO₃) | 138.21 | 4.0 | 553 mg |

| Ethanol (EtOH) | 46.07 | - | 4 mL |

| Ethyl acetate (EtOAc) | 88.11 | - | As needed |

| Deionized water | 18.02 | - | As needed |

| Brine | - | - | As needed |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | As needed |

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), 4-iodoaniline (1.0 mmol), palladium(II) acetate (3 mol%), copper(I) iodide (3 mol%), and potassium carbonate (4.0 mmol).

-

Add ethanol (4 mL) to the mixture.

-

Stir the reaction mixture at 70 °C under an inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-((2,4-dichlorophenyl)ethynyl)aniline.

This protocol is a general representation based on typical Sonogashira coupling conditions.[1] Actual yields and reaction times may vary depending on the specific substrates and reaction setup.

Logical Workflow for Synthesis and Application

References

Application Notes and Protocols for the Polymerization of 2,4-Dichloro-1-ethynylbenzene

Introduction

2,4-Dichloro-1-ethynylbenzene is a halogenated aromatic acetylene monomer. Its polymerization is anticipated to yield poly(this compound), a substituted polyacetylene with a conjugated backbone. The presence of chlorine atoms on the phenyl ring is expected to influence the polymer's solubility, thermal stability, and electronic properties. Polymers derived from substituted phenylacetylenes are of significant interest for a range of applications, including as precursors for carbon materials, in gas separation membranes, and for developing novel sensory materials.[1][2] This document outlines potential synthetic routes for the polymerization of this compound, including transition-metal catalyzed and anionic polymerization methods.

Potential Polymerization Mechanisms

Based on literature for analogous monomers, two primary polymerization routes are proposed for this compound:

-

Rhodium-Catalyzed Polymerization: Rhodium(I) complexes are highly effective catalysts for the polymerization of substituted acetylenes.[3] These systems often exhibit high tolerance to functional groups and can lead to polymers with controlled molecular weights and stereoregularity.[3][4] The polymerization is believed to proceed via a cis-insertion mechanism.[5][6]

-

Anionic Polymerization: Anionic initiators, such as n-butyllithium (n-BuLi), can be used to polymerize ethynyl monomers, particularly those with electron-withdrawing substituents.[7][8] This method can produce linear, soluble polymers.[7]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Polymerization

This protocol is adapted from procedures for the polymerization of other arylacetylenes using a Rh(I) catalyst.

Materials:

-

This compound (monomer)

-

[Rh(nbd)Cl]₂ (catalyst precursor; nbd = 2,5-norbornadiene)

-

Triethylamine (Et₃N, co-catalyst)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

-

Standard Schlenk line and glassware

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Monomer and Solvent Preparation: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g) in anhydrous toluene (e.g., 10 mL).

-

Catalyst Preparation: In a separate Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 10 mg) and triethylamine (e.g., 0.1 mL) in anhydrous toluene (e.g., 5 mL).

-

Polymerization: Add the catalyst solution to the monomer solution via cannula. Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).

-

Polymer Isolation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.

-

Purification and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

dot

Caption: Workflow for Rh-catalyzed polymerization.

Protocol 2: Anionic Polymerization

This protocol is based on the anionic polymerization of p-diethynylbenzene.[7]

Materials:

-

This compound (monomer)

-

n-Butyllithium (n-BuLi, initiator) in hexanes

-

Anhydrous tetrahydrofuran (THF, solvent)

-

Methanol (for termination)

-

Hexane (for washing)

-

Standard Schlenk line and glassware, oven-dried

-

Argon gas (inert atmosphere)

Procedure:

-

Glassware Preparation: Thoroughly wash all glassware, dry in an oven at >150 °C for several hours, and cool under a stream of dry argon.

-

Reaction Setup: Assemble the reaction flask under an inert atmosphere. Add anhydrous THF (e.g., 20 mL) via cannula.

-

Initiation: Cool the flask to -78 °C (dry ice/acetone bath). Add a calculated amount of n-BuLi solution dropwise via syringe.

-

Monomer Addition: Slowly add a solution of this compound in anhydrous THF to the initiator solution at -78 °C.

-

Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 2 hours), then slowly warm to room temperature and stir for an additional period (e.g., 12 hours).

-

Termination and Isolation: Terminate the polymerization by adding a small amount of degassed methanol. Precipitate the polymer by pouring the solution into a large volume of hexane.

-

Purification and Drying: Collect the polymer by filtration, wash with hexane, and dry under vacuum at room temperature.

Expected Polymer Properties and Characterization

The resulting poly(this compound) is expected to be a colored (likely yellow to brown) solid. Its properties will depend on the polymerization method and conditions.

| Property | Expected Range (based on analogs) | Characterization Technique |

| Molecular Weight (Mw) | 10,000 - 150,000 g/mol [1][9] | Gel Permeation Chromatography (GPC) |

| Polydispersity Index (PDI) | 1.1 - 2.5 | GPC |

| Solubility | Soluble in common organic solvents (THF, toluene, chloroform)[7] | Visual inspection, UV-Vis |

| Thermal Stability (TGA) | Decomposition onset > 250 °C[10] | Thermogravimetric Analysis (TGA) |

| Glass Transition (Tg) | 180 - 270 °C[11] | Differential Scanning Calorimetry (DSC) |

Spectroscopic Characterization:

-

FT-IR: Expect characteristic peaks for C=C stretching of the polyene backbone and C-Cl stretching from the aromatic rings.

-

¹H and ¹³C NMR: Broad signals in the aromatic and vinylic regions are expected, confirming the polymeric structure.

Potential Applications

Polymers derived from halogenated phenylacetylenes have potential applications in several fields:

-

Fluorescent Sensors: The conjugated backbone may impart fluorescent properties. The introduction of specific functional groups could lead to sensors for detecting analytes such as explosives.[1][9]

-

Gas Separation Membranes: Substituted polyacetylenes are known for their application in gas separation membranes.[10]

-

Precursors for Carbon Materials: High thermal stability and carbon content make these polymers potential precursors for creating specialized carbon materials upon pyrolysis.[2]

dot

Caption: A potential sensory application pathway.

References

- 1. Poly(1-halogen-2-phenylacetylenes) containing tetraphenylethene units: polymer synthesis, unique emission behaviours and application in explosive detection - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rh-catalyzed polymerization of phenylacetylene: theoretical studies of the reaction mechanism, regioselectivity, and stereoregularity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]